5-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c14-12-5-4-11(19-12)13(18)15-7-9-8-16-17-6-2-1-3-10(9)17/h1-6,8H,7H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVMAGWPYQDSDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Pyrazolo[1,5-a]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyridine core.
Introduction of the Chlorine Atom: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki-Miyaura coupling.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as sulfoxides or sulfones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyridine derivatives, including 5-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-carboxamide, in cancer therapy. Pyrazole-containing compounds are recognized for their ability to inhibit specific kinases involved in cell proliferation and survival pathways.
Case Studies and Findings
- Inhibition of Kinases : Research indicates that compounds derived from the pyrazolo[1,5-a]pyridine scaffold exhibit significant inhibitory activity against various kinases. For instance, a study focusing on CHK1 inhibitors demonstrated that modifications at the C5 and C6 positions of the pyrazolo[1,5-a]pyrimidine core led to the discovery of potent inhibitors with promising anticancer activities .
- Cytotoxicity Against Cancer Cell Lines : In vitro assays have shown that derivatives of this compound can effectively induce cytotoxicity in several cancer cell lines. For example, compounds similar to 5-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-carboxamide have been tested against HepG2 and A549 cell lines, demonstrating significant growth inhibition .
Kinase Inhibition
The compound's structure suggests a potential role as a selective kinase inhibitor. Kinases are critical targets in cancer therapy due to their involvement in signaling pathways that regulate cell division and survival.
Broader Implications in Drug Design
The versatility of the pyrazolo[1,5-a]pyridin-3-ylmethyl scaffold extends beyond anticancer applications. Its structural features make it a valuable component in the development of novel pharmaceuticals targeting various diseases.
Applications Beyond Cancer
- Anti-inflammatory Agents : Pyrazole derivatives have also been explored for their anti-inflammatory properties. The ability to modulate inflammatory pathways presents opportunities for treating conditions such as rheumatoid arthritis and other inflammatory diseases .
- Neuroprotective Effects : Some studies suggest that pyrazole-based compounds may exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer's disease .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural uniqueness lies in the pyrazolo[1,5-a]pyridine-thiophene hybrid system. Key analogs and their distinguishing features include:
Table 1: Structural Comparison of Related Compounds
*Estimated based on molecular formula.
Key Observations :
- Heterocyclic Core : Unlike pyrazolo[1,5-a]pyrimidine derivatives (e.g., ), the target compound’s pyrazolo[1,5-a]pyridine core may offer distinct electronic properties due to the six-membered pyridine ring versus pyrimidine’s five-membered system.
- Linker Flexibility : The methylene bridge between the pyrazolo[1,5-a]pyridine and thiophene carboxamide may increase conformational flexibility relative to rigid fused systems (e.g., ).
Physicochemical Properties
Estimated Properties (vs. Analogs) :
- LogP : ~3.5–4.0 (higher than pyrazine-based analogs due to the chloro and methylene groups).
- Solubility : Moderate aqueous solubility, influenced by the pyridine nitrogen’s basicity and amide polarity.
- Stability: The chloro substituent may enhance metabolic stability relative to non-halogenated thiophenes .
Biological Activity
5-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a pyrazolo[1,5-a]pyridine core linked to a thiophene ring and a carboxamide group. The presence of these functional groups is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-carboxamide. This compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency across multiple cancer types.
The mechanisms by which 5-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-carboxamide exerts its effects are multifaceted:
- Kinase Inhibition : The compound has shown potential as an inhibitor of various kinases involved in cell cycle regulation and apoptosis. For instance, it has been reported to inhibit Aurora-A kinase with an IC50 of .
- DNA Binding : Studies suggest that the compound interacts with DNA, leading to disruption of replication processes in cancer cells. Its binding affinity is characterized by a Kd value indicating high affinity towards DNA .
- Induction of Apoptosis : The compound induces apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the pyrazole ring and the thiophene moiety can enhance potency and selectivity.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Substitution at C3 position | Increased cytotoxicity |
| Halogenation at C5 position | Enhanced kinase inhibition |
| Alteration of carboxamide group | Improved solubility |
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical models:
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and screened for anticancer activity against various cell lines, revealing that modifications led to enhanced potency against resistant cancer types .
- Clinical Relevance : Compounds structurally similar to 5-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-carboxamide have entered clinical trials for their promising effects against solid tumors .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing 5-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-carboxamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the preparation of the pyrazolo[1,5-a]pyridine and thiophene-2-carboxamide precursors. Key steps include:
- Coupling Reactions : Amide bond formation between the pyrazolo-pyridine methylamine and 5-chlorothiophene-2-carboxylic acid using coupling agents like EDCl/HOBt or DCC.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) are preferred for solubility and reaction efficiency .
- Temperature Control : Reactions are often conducted at 0–25°C to minimize side products, with gradual warming to room temperature for completion .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Structural confirmation and purity assessment require:
- NMR Spectroscopy : and NMR to verify substituent positions and connectivity (e.g., pyrazolo-pyridine C-H signals at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] peak at m/z 334.05) .
- IR Spectroscopy : Detection of amide C=O stretching (~1650 cm) and N-H bending (~1550 cm) .
- HPLC : Purity analysis using reverse-phase C18 columns with UV detection at 254 nm .
Q. How can common impurities in the synthesis be identified and removed?
- Methodological Answer : Impurities often arise from incomplete coupling or residual starting materials. Strategies include:
- TLC Monitoring : Use silica plates with fluorescent indicators and ethyl acetate/hexane (1:1) to track reaction progress .
- Recrystallization : Ethanol/water mixtures selectively precipitate the product while leaving unreacted reagents in solution .
- LC-MS : Identify byproducts via fragmentation patterns and adjust reaction stoichiometry or catalyst loading to suppress their formation .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields and selectivity?
- Methodological Answer : Apply DoE to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading) and analyze interactions:
- Central Composite Design : Test 3–5 factors (e.g., equivalents of coupling agent, reaction time) across 15–20 runs to model optimal conditions .
- Response Surface Methodology (RSM) : Correlate yield with variables, identifying maxima/minima for critical parameters (e.g., 1.2 equivalents of EDCl at 20°C) .
- Statistical Validation : Use ANOVA to confirm model significance (p < 0.05) and predict scalability .
Q. What computational strategies support structure-activity relationship (SAR) studies for bioactivity optimization?
- Methodological Answer : Combine molecular modeling and in silico screening:
- Docking Simulations : Use AutoDock Vina to predict binding affinity to targets (e.g., kinase enzymes) based on pyrazolo-pyridine interactions .
- QSAR Models : Train regression models on substituent electronic parameters (Hammett σ) and steric bulk (Taft E) to prioritize analogs with improved IC values .
- MD Simulations : Assess conformational stability in biological membranes (e.g., POPC bilayers) to guide solubility modifications .
Q. How can discrepancies in reaction yields between thermal and microwave-assisted synthesis be resolved?
- Methodological Answer : Analyze kinetic and thermodynamic factors:
- Microwave Advantages : Rapid heating (100–150°C in 5 min) accelerates reaction rates, reducing decomposition pathways observed in prolonged thermal reactions (e.g., 24 hours at 80°C) .
- Byproduct Profiling : Compare impurity profiles via LC-MS; microwave synthesis often reduces oxidation byproducts due to shorter exposure times .
- Energy Efficiency : Calculate E-factors (kg waste/kg product) to validate microwave methods as greener alternatives .
Q. What strategies enable multi-step synthesis with orthogonal protecting groups?
- Methodological Answer : Design routes using selective protection/deprotection:
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amines and trimethylsilyl (TMS) ethers for hydroxyl groups to prevent cross-reactivity .
- Sequential Deprotection : Acidic conditions (TFA) remove Boc, while fluoride ions (TBAF) cleave TMS .
- Intermediate Monitoring : NMR tracks fluorinated intermediates, ensuring stepwise fidelity .
Data Contradiction Analysis
Q. How should conflicting solubility data in polar vs. nonpolar solvents be interpreted?
- Methodological Answer : Solubility discrepancies often stem from:
- Polymorphism : Characterize crystalline forms via PXRD; metastable forms may show higher DMSO solubility .
- pH Effects : Test solubility in buffered solutions (pH 1–10); the amide group’s protonation state (pKa ~3.5) significantly impacts aqueous solubility .
- Co-solvent Systems : Use ethanol/water (70:30) or PEG-400 to enhance solubility for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
